
2-Methoxy-5-propylbenzaldehyde
Vue d'ensemble
Description
2-Methoxy-5-propylbenzaldehyde, also known as p-anisaldehyde propyl, is an organic compound. It has a CAS Number of 145742-54-7 and a molecular weight of 178.23 . The IUPAC name for this compound is 2-methoxy-5-propylbenzaldehyde .
Molecular Structure Analysis
The molecular formula of 2-Methoxy-5-propylbenzaldehyde is C11H14O2 . The InChI code for this compound is 1S/C11H14O2/c1-3-4-9-5-6-11 (13-2)10 (7-9)8-12/h5-8H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
2-Methoxy-5-propylbenzaldehyde has a boiling point of 151/16 Torr . The density of the compound is 1.045 g/cm3 at 18 °C .Applications De Recherche Scientifique
Solid Phase Organic Synthesis
2-Methoxy-5-propylbenzaldehyde has been investigated for its utility in solid phase organic synthesis. It was found that electron-rich benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde can be used as linkers for solid phase organic synthesis. This includes the formation of secondary amides, ureas, sulfonamides, aryl amides, and alkyl amides, with high purity products being achieved through this method (Swayze, 1997).
Synthesis of DNA Intercalators
In the synthesis of compounds that serve as potential precursors to DNA intercalators, 2-methoxy-5-propylbenzaldehyde plays a crucial role. It is used in the synthesis of benzo-substituted phthalazines, which are of interest in medicinal chemistry due to their potential as DNA intercalators (Tsoungas & Searcey, 2001).
Neolignan Synthesis
This compound is involved in the synthesis of cytotoxic neolignans like megaphyllone acetate. The synthesis involves multiple steps and highlights the versatility of methoxybenzaldehydes in complex organic syntheses (Matsumoto et al., 1985).
Organic Synthesis and Photophysics
Methoxybenzaldehydes, including 2-methoxy-5-propylbenzaldehyde, are integral in various organic synthesis processes and have been used in the synthesis of diverse compounds, such as benzopyran derivatives and poly(arylenevinylene)s. These compounds are significant in photophysical studies and material sciences (Henry & Jacobs, 2001).
Detection of Metal Ions
Derivatives of methoxybenzaldehydes, including 2-methoxy-5-propylbenzaldehyde, have been used in the development of chemosensors for the detection of metal ions like copper. These sensors exploit the unique optical properties of these compounds and have potential applications in environmental monitoring and bioimaging (Gao et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-5-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBRAWJQZXFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-propylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394955.png)
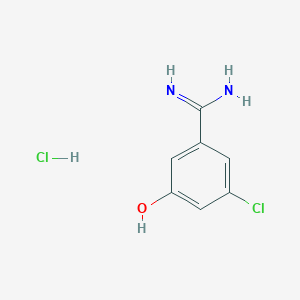
![tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate](/img/structure/B1394962.png)
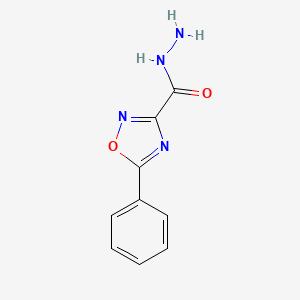
![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394965.png)
![[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394967.png)
![Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1394968.png)
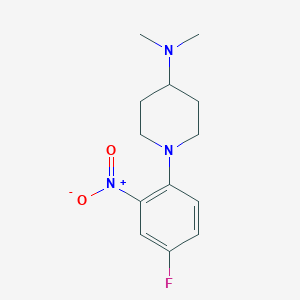


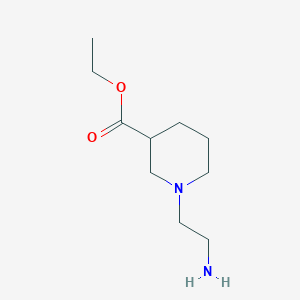

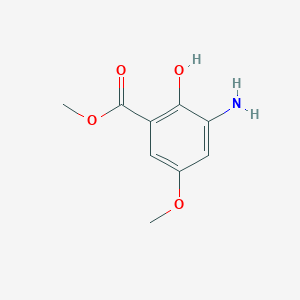
![Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate](/img/structure/B1394978.png)